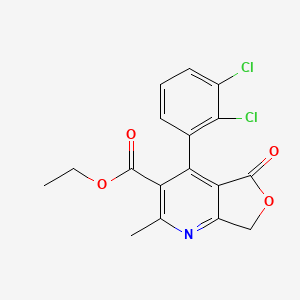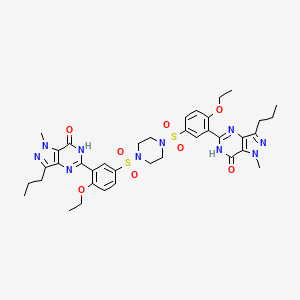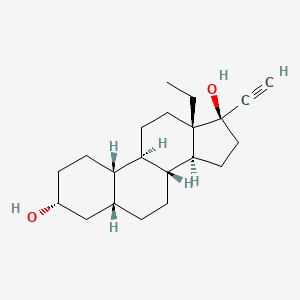
17|A-Acetoxy-2|A-bromo-5|A-androstanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17|A-Acetoxy-2|A-bromo-5|A-androstanone, also known as this compound, is a useful research compound. Its molecular formula is C21H31BrO3 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Crystal Structure Analysis
The synthesis of related compounds to 17|A-Acetoxy-2|A-bromo-5|A-androstanone has been an area of interest. For instance, the steroid 3β-acetoxy-5α-bromo-6β-hydroxyandrostan-17-one was synthesized and characterized by various techniques including FT-IR, 1H-NMR, EI-MS, and ESI-HRMS. Its crystal structure was determined, showing the molecule's conformation and intermolecular interactions which form a three-dimensional network. This research contributes to the understanding of the structural aspects of similar steroids (Zhang, Xu, & Hu, 2010).
Derivative Synthesis and Transformations
Derivatives of this compound have been synthesized, contributing to the field of organic chemistry. For example, the conversion of 3α-Acetoxy-16α-bromo-5α-androstan-17-one into various derivatives highlights the versatility of these compounds in chemical synthesis and the potential to create novel molecules with specific properties (Matsui & Kinuyama, 1976).
Inhibition of 17β-Hydroxysteroid Dehydrogenases
A study on the synthesis of androstane derivatives, including those related to this compound, showed their potential as inhibitors of 17β-hydroxysteroid dehydrogenases. These compounds could be significant in the development of therapeutic agents for conditions like prostate cancer, given their inhibition of specific enzymes without producing androgenic activity (Djigoué, Ngatcha, Roy, & Poirier, 2013).
Chemical Properties and Spectral Data Analysis
The study of steroidal compounds similar to this compound involves examining their chemical properties and spectral data. Research in this area contributes to the broader understanding of steroidal chemistry and can aid in the development of new synthetic methods and compounds (Nikolaropoulos & Catsoulacos, 1988).
特性
| { "Design of the Synthesis Pathway": "The synthesis of compound '17|A-Acetoxy-2|A-bromo-5|A-androstanone' can be achieved through a multi-step process involving the conversion of starting materials into intermediates and ultimately the target compound. The key steps in the synthesis pathway involve the bromination of an androstanone intermediate, followed by acetylation to introduce the acetoxy group.", "Starting Materials": ["Androstanone", "Bromine", "Acetic Anhydride", "Sodium Acetate", "Sulfuric Acid", "Water"], "Reaction": ["1. Androstanone is dissolved in acetic anhydride and heated to 60-70°C with stirring.", "2. Bromine is added dropwise to the reaction mixture and stirring is continued for several hours until the bromination is complete.", "3. The reaction mixture is poured into ice-cold water and the resulting solid is collected by filtration and washed with water.", "4. The solid is dissolved in a mixture of acetic anhydride and sulfuric acid and heated to 60-70°C with stirring.", "5. Sodium acetate is added to the reaction mixture and stirring is continued for several hours until acetylation is complete.", "6. The reaction mixture is poured into ice-cold water and the resulting solid is collected by filtration and washed with water.", "7. The solid is recrystallized from a suitable solvent to yield the target compound, 17|A-Acetoxy-2|A-bromo-5|A-androstanone."] } | |
CAS番号 |
6173-35-9 |
分子式 |
C21H31BrO3 |
分子量 |
411.4 g/mol |
IUPAC名 |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31BrO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChIキー |
KIYCCKUSMYHYMN-LKIOEXHTSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)Br)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)Br)C)C |
同義語 |
17β-Acetoxy-2α-bromo-5α-androstan-3-one; 2α-Bromo-17β-hydroxy-5α-androstan-3-one Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)




![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)

![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)

